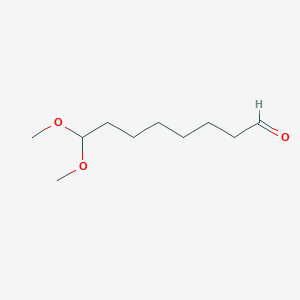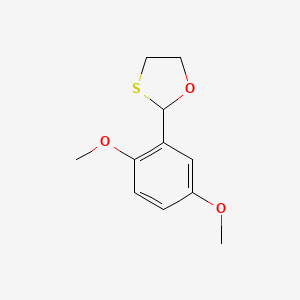![molecular formula C23H23NO4 B12543913 Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxy- CAS No. 143576-84-5](/img/structure/B12543913.png)
Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxy-: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with a 3,4-dimethoxyphenyl ethyl group and a phenoxy group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxy- typically involves the condensation of 3,4-dimethoxyphenethylamine with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxy- can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry: Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxy- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific biological pathways or diseases.
Industry: In the industrial sector, Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxy- can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxy- involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxy-
- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide
- N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(ethylthio)benzamide
Comparison: Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxy- is unique due to the presence of the phenoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.
This detailed article provides a comprehensive overview of Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxy-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
143576-84-5 |
|---|---|
Molecular Formula |
C23H23NO4 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxybenzamide |
InChI |
InChI=1S/C23H23NO4/c1-26-21-13-8-17(16-22(21)27-2)14-15-24-23(25)18-9-11-20(12-10-18)28-19-6-4-3-5-7-19/h3-13,16H,14-15H2,1-2H3,(H,24,25) |
InChI Key |
FABPCIUDKLHYKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(Diethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12543851.png)
![Phosphonic acid, [2-furanyl[(1-methylethyl)amino]methyl]-, didecyl ester](/img/structure/B12543862.png)
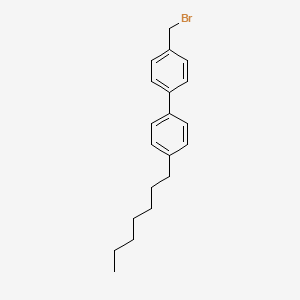
![Trimethyl({2-methyl-1-[(propan-2-yl)oxy]prop-1-en-1-yl}oxy)silane](/img/structure/B12543870.png)

![4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide](/img/structure/B12543873.png)
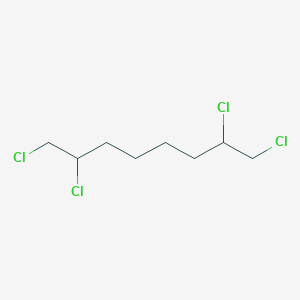
![2-[(2,4-Dichlorophenyl)methylidene]cyclopentan-1-one](/img/structure/B12543877.png)

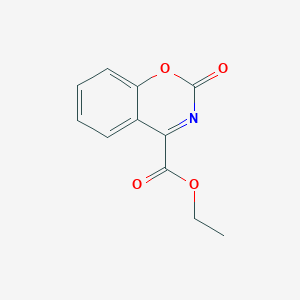
![1-[(2-Ethenylphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B12543891.png)
